![molecular formula C13H16N2S2 B12883884 2-[2-(Pyrrolidin-1-yl)ethyl]-1,2-benzothiazole-3(2H)-thione CAS No. 88217-88-3](/img/structure/B12883884.png)
2-[2-(Pyrrolidin-1-yl)ethyl]-1,2-benzothiazole-3(2H)-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-(Pyrrolidin-1-yl)ethyl)benzo[d]isothiazole-3(2H)-thione is a heterocyclic compound that features a pyrrolidine ring attached to an ethyl chain, which is further connected to a benzo[d]isothiazole-3(2H)-thione moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(Pyrrolidin-1-yl)ethyl)benzo[d]isothiazole-3(2H)-thione typically involves the reaction of a pyrrolidine derivative with an appropriate benzo[d]isothiazole precursor. One common method involves the nucleophilic substitution reaction where the pyrrolidine derivative reacts with a halogenated benzo[d]isothiazole under basic conditions . The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-(Pyrrolidin-1-yl)ethyl)benzo[d]isothiazole-3(2H)-thione can undergo various chemical reactions, including:
Oxidation: The thione group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to its corresponding thiol using reducing agents such as lithium aluminum hydride.
Substitution: The pyrrolidine ring can participate in nucleophilic substitution reactions, where the nitrogen atom can be alkylated or acylated.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: N-alkylated or N-acylated derivatives.
Aplicaciones Científicas De Investigación
2-(2-(Pyrrolidin-1-yl)ethyl)benzo[d]isothiazole-3(2H)-thione has been explored for various scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials with unique electronic and optical properties.
Mecanismo De Acción
The mechanism of action of 2-(2-(Pyrrolidin-1-yl)ethyl)benzo[d]isothiazole-3(2H)-thione involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by forming covalent bonds with active site residues, thereby blocking substrate access . Additionally, the compound’s ability to generate reactive oxygen species (ROS) can contribute to its antimicrobial and anticancer effects.
Comparación Con Compuestos Similares
Similar Compounds
2-(2-(Pyrrolidin-1-yl)ethyl)benzo[d]thiazole: Lacks the thione group but shares the pyrrolidine and benzo[d]thiazole moieties.
2-(2-(Pyrrolidin-1-yl)ethyl)benzo[d]isothiazole: Similar structure but without the thione group.
2-(2-(Pyrrolidin-1-yl)ethyl)benzo[d]isoxazole: Contains an isoxazole ring instead of the isothiazole ring.
Uniqueness
2-(2-(Pyrrolidin-1-yl)ethyl)benzo[d]isothiazole-3(2H)-thione is unique due to the presence of the thione group, which imparts distinct chemical reactivity and biological activity. This functional group allows the compound to participate in specific oxidation and reduction reactions, making it a valuable intermediate in synthetic chemistry and a potential therapeutic agent in medicinal chemistry.
Propiedades
Número CAS |
88217-88-3 |
|---|---|
Fórmula molecular |
C13H16N2S2 |
Peso molecular |
264.4 g/mol |
Nombre IUPAC |
2-(2-pyrrolidin-1-ylethyl)-1,2-benzothiazole-3-thione |
InChI |
InChI=1S/C13H16N2S2/c16-13-11-5-1-2-6-12(11)17-15(13)10-9-14-7-3-4-8-14/h1-2,5-6H,3-4,7-10H2 |
Clave InChI |
CAYQCIYMVZRHII-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(C1)CCN2C(=S)C3=CC=CC=C3S2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


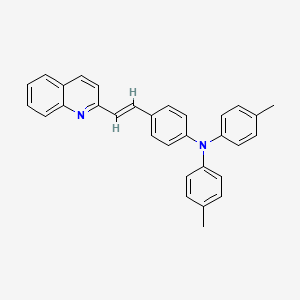
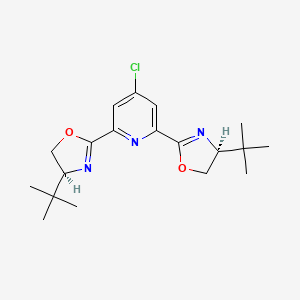
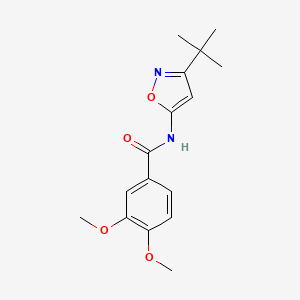
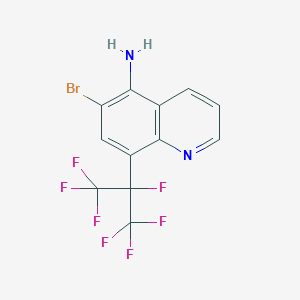

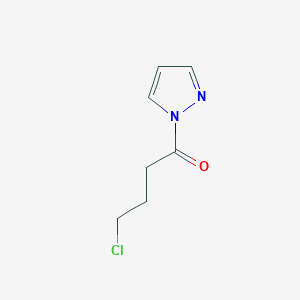
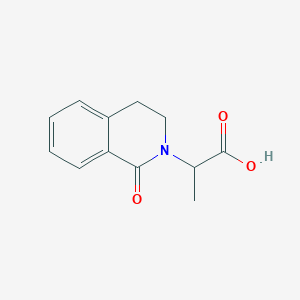


![3-(3,5-Dimethylphenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12883863.png)
![N-[(3R)-2,5-Dioxooxolan-3-yl]-4-methylbenzene-1-sulfonamide](/img/structure/B12883867.png)
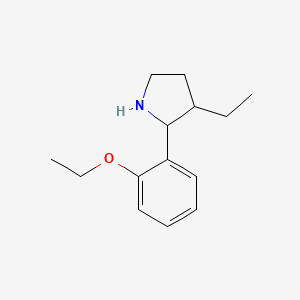

![7-amino-2-ethyl-5H-pyrazolo[1,5-b][1,2,4]triazole-6-carboxylic acid](/img/structure/B12883893.png)
